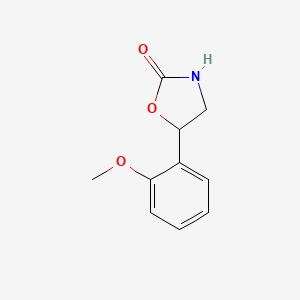
5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one, also known as 5-MPO, is a heterocyclic compound used in organic synthesis and is a versatile intermediate in the preparation of many organic compounds. It is a five-membered ring with an oxygen atom and a nitrogen atom in the ring. It is a stable compound and has a low melting point. 5-MPO is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.
Applications De Recherche Scientifique
Antimicrobial Properties
Oxazolidinones, including compounds similar to 5-(2-Methoxyphenyl)-1,3-oxazolidin-2-one, are noted for their unique mechanism of protein synthesis inhibition, displaying bacteriostatic activity against key human pathogens. These include methicillin-resistant Staphylococcus aureus, vancomycin-resistant enterococci, and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2000). The development of new oxazolidinone derivatives has been an area of intense research, aiming to enhance the biological profile of these antibacterial agents (Poce et al., 2008).
Hybrid Molecules for Enhanced Activity
Recent advances include the creation of oxazolidinone-containing hybrids, targeting methicillin-resistant Staphylococcus aureus (MRSA). These hybrids aim to inhibit protein synthesis through action on the ribosomal 50S subunit of bacteria, demonstrating potential for broader and more effective antimicrobial strategies against multidrug-resistant Gram-positive pathogens (Jiang, Liu, & Gao, 2020).
Mechanism of Action and Resistance
The mechanism of action for oxazolidinones involves the prevention of the formation of a functional 70S initiation complex, essential for bacterial protein synthesis. This mechanism underlies their effectiveness against resistant strains, although resistance to oxazolidinones, including linezolid, has been observed, indicating the importance of ongoing research and development in this area (Gu et al., 2013).
Propriétés
IUPAC Name |
5-(2-methoxyphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-8-5-3-2-4-7(8)9-6-11-10(12)14-9/h2-5,9H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYVURYFZMKVED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

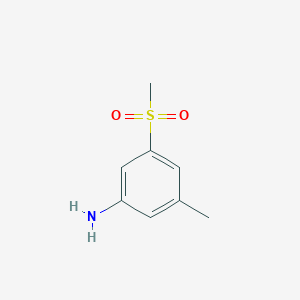
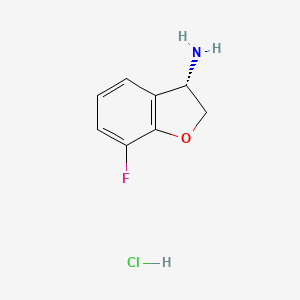

![2-(1H-1,3-benzodiazol-2-yl)-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2625337.png)
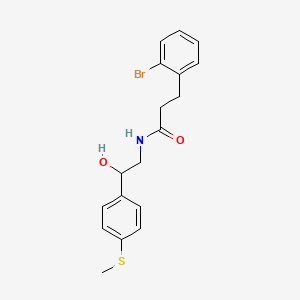

![(5E)-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-5-({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methylidene)-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2625341.png)
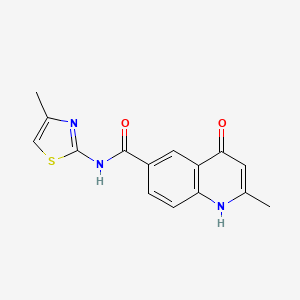
![3-(3,4-dimethoxyphenyl)-5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2625346.png)
![N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide](/img/structure/B2625347.png)
![benzo[b]thiophen-2-yl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2625348.png)
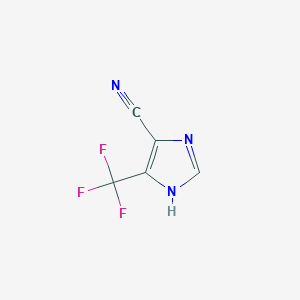
![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoate](/img/structure/B2625351.png)
![1-(4-chlorophenyl)-4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2625357.png)